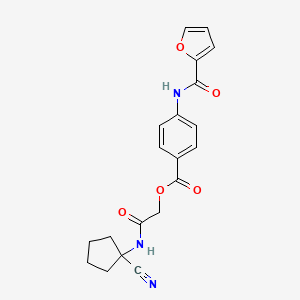
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a cyanocyclopentyl group, a furan ring, and a benzoate moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(1,3-benzothiazol-6-yl)furan-2-carboxamide . This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to obtain the corresponding thioamide . The subsequent oxidation with potassium hexacyanoferrate(III) in an alkaline medium affords the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium hexacyanoferrate(III) in an alkaline medium.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) in an alkaline medium.
Substitution: Reagents like bromine, nitric acid, formaldehyde, and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
科学的研究の応用
作用機序
The mechanism of action of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes like carbonic anhydrase IX, which is involved in tumor hypoxia and cancer cell proliferation .
類似化合物との比較
Similar Compounds
- N-(1-cyanocyclopentyl)-5-(methoxymethyl)furan-2-carboxamide
- N-(1,3-benzothiazol-6-yl)furan-2-carboxamide
Uniqueness
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate stands out due to its combination of a cyanocyclopentyl group, a furan ring, and a benzoate moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
生物活性
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate is a complex organic compound notable for its unique chemical structure, which includes a cyanocyclopentyl group, a furan ring, and a benzoate moiety. This combination of functional groups suggests potential biological activities, particularly in medicinal chemistry and drug development. The compound's molecular formula is C20H19N3O5, and it has garnered interest for its possible applications in treating various diseases.
The compound's structure allows it to participate in a range of chemical reactions, including:
- Oxidation : Can be oxidized using potassium hexacyanoferrate(III).
- Substitution Reactions : Electrophilic substitution reactions such as bromination and acylation can occur on the furan ring.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets. Similar compounds have been shown to inhibit enzymes like carbonic anhydrase IX, which plays a role in tumor hypoxia and cancer cell proliferation.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Potential to inhibit tumor growth by affecting metabolic pathways.
- Antimicrobial Properties : Some derivatives have shown efficacy against various pathogens.
Case Studies and Experimental Findings
A study exploring related compounds demonstrated that modifications to the molecular structure significantly influenced biological activity. For instance, certain derivatives exhibited up to 100% protective activity against ER stress-induced cell death in pancreatic β-cells with an EC50 value of 0.1±0.01μM .
| Compound ID | Max Activity (%) | EC50 (μM) |
|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 |
| 5g | 88 | 13 ± 1 |
| 5a | 45 | 18 ± 4 |
These findings suggest that structural modifications can enhance the efficacy of compounds in protecting cells from stress conditions, highlighting the therapeutic potential of this class of compounds.
Potential Applications
The unique properties of this compound make it a candidate for further research in:
- Pharmaceutical Development : As a scaffold for new drug candidates targeting cancer and metabolic diseases.
- Material Sciences : Exploring its utility in creating advanced materials due to its chemical reactivity.
特性
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c21-13-20(9-1-2-10-20)23-17(24)12-28-19(26)14-5-7-15(8-6-14)22-18(25)16-4-3-11-27-16/h3-8,11H,1-2,9-10,12H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXPSCKYOSHORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














